2,2'-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine
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Overview
Description
2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine is an organic compound characterized by the presence of two pyridine rings connected by a hex-3-ene-1,5-diyne linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine typically involves the coupling of pyridine derivatives with hex-3-ene-1,5-diyne. One common method is the palladium-catalyzed cross-coupling reaction, where a palladium catalyst facilitates the formation of the carbon-carbon bond between the pyridine and the diyne . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, hydrogenated compounds, and substituted pyridine derivatives .
Scientific Research Applications
2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function . Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Hex-3-en-1,5-diyne: A simpler compound with a similar diyne linker but lacking the pyridine rings.
2,2’-Bipyridine: A compound with two pyridine rings connected by a single bond, lacking the diyne linker.
1,2-Diethynylbenzene: A compound with a diyne linker connected to a benzene ring instead of pyridine.
Uniqueness
2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine is unique due to the combination of its diyne linker and pyridine rings, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and the formation of stable complexes with metal ions, making it valuable in various research applications .
Properties
CAS No. |
823226-87-5 |
---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(6-pyridin-2-ylhex-3-en-1,5-diynyl)pyridine |
InChI |
InChI=1S/C16H10N2/c1(3-9-15-11-5-7-13-17-15)2-4-10-16-12-6-8-14-18-16/h1-2,5-8,11-14H |
InChI Key |
LZWZFDBHUPCQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C#CC=CC#CC2=CC=CC=N2 |
Origin of Product |
United States |
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